molecular formula C20H30O3 B1209583 17beta-Hydroxy-16alpha-methoxy-androst-4-en-3-one CAS No. 7153-30-2

17beta-Hydroxy-16alpha-methoxy-androst-4-en-3-one

Cat. No.: B1209583
CAS No.: 7153-30-2
M. Wt: 318.4 g/mol
InChI Key: FXHXXRKVHPBDMR-GRLHSABHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-Hydroxy-16alpha-methoxy-androst-4-en-3-one is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

1. Structural Analysis and Binding Affinities

17beta-Hydroxy-16alpha-methoxy-androst-4-en-3-one and its derivatives have been studied for their structural configurations and relative binding affinities. Research by Tapolcsányi et al. (2001) focused on the configurational analysis of similar androstane derivatives, finding that the introduction of a methyl substituent into 5alpha-androstane molecules significantly decreases binding affinity to the androgen receptor, with 16alpha-methyl derivatives binding more weakly than their 16beta-methyl isomers (Tapolcsányi et al., 2001).

2. Synthesis and Conformation Studies

The synthesis of androstene derivatives, including those structurally similar to this compound, has been an area of extensive research. Schwarz et al. (2003) synthesized and analyzed the conformation of various diols in the 3-methoxy-13alpha-estra-1,3,5(10)-triene series, providing valuable insights into the conformational properties of these compounds (Schwarz et al., 2003).

3. Microbial Transformation Studies

Microbial transformation of similar androstene compounds has been studied for its potential in bioconversion and synthesis of novel steroids. Xiong et al. (2006) investigated the transformation of androst-4-ene-3,17-dione by Beauveria bassiana, leading to the production of various hydroxylated and reduced metabolites, demonstrating the potential of microbial biocatalysis in steroid modification (Xiong et al., 2006).

Properties

CAS No.

7153-30-2

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,16R,17R)-17-hydroxy-16-methoxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O3/c1-19-8-6-13(21)10-12(19)4-5-14-15(19)7-9-20(2)16(14)11-17(23-3)18(20)22/h10,14-18,22H,4-9,11H2,1-3H3/t14-,15+,16+,17-,18+,19+,20+/m1/s1

InChI Key

FXHXXRKVHPBDMR-GRLHSABHSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)OC)C

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4O)OC)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4O)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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